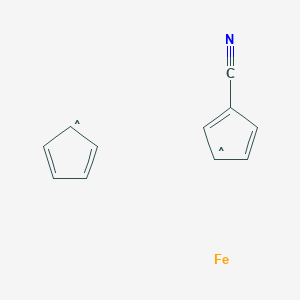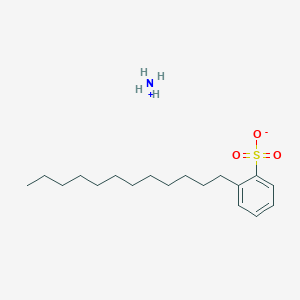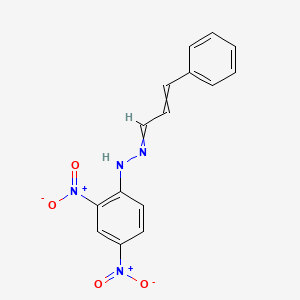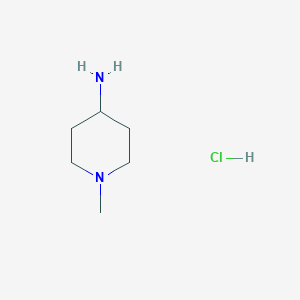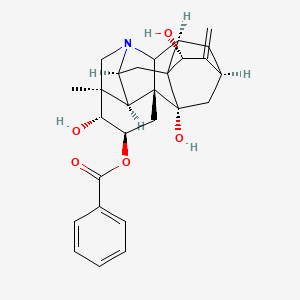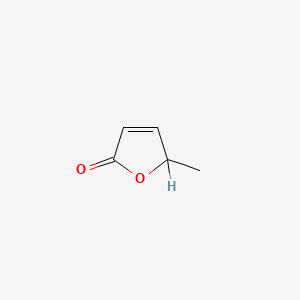
Bismuth subnitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Bismuth(III) compounds, including Bismuth subnitrate, have been widely studied for their applications in organic synthesis, offering environmentally benign, economical, and rapid high-yield reactions, especially when combined with microwave irradiation for accelerating these reactions (Bandyopadhyay et al., 2018).
Synthesis Analysis
- Bismuth ferrite thin films and nanomaterials, potentially including bismuth subnitrate, show many fascinating properties not observed in the parent bulk compound, highlighting the role of chemical synthesis in developing nanostructured materials with enhanced features (Zhang et al., 2016).
Molecular Structure Analysis
- The crystallographic review reveals that antimony and bismuth compounds, including potentially bismuth subnitrate, can stabilize clearly defined supramolecular aggregates through Sb(lone pair), Bi(lone pair)…π(arene) interactions (Caracelli et al., 2013).
Chemical Reactions and Properties
- Bismuth compounds, including subnitrate, are explored for their catalytic applications, with emphasis on their low toxicity, low catalytic loading, and synergistic effects with other catalysts (Ollevier, 2013).
Physical Properties Analysis
- Bismuth telluride's properties are often referenced in studies for bismuth compounds, providing insights into high band degeneracy, low effective mass, and relatively low lattice thermal conductivity, which may parallel findings in bismuth subnitrate research (Witting et al., 2019).
Chemical Properties Analysis
- The sorptive properties of bismuth compounds, potentially including bismuth subnitrate, are used for removing ionic contaminants from aqueous solutions, highlighting their environmental applications (Ranjan et al., 2019).
Certainly! Let's organize the information into a structured format with the requested subheadings.
Bismuth(III) compounds, such as Bismuth subnitrate, are recognized for their versatile applications in organic synthesis. These compounds are valued for their environmentally friendly, economical, and efficient reactions, particularly when utilized in conjunction with microwave irradiation to enhance reaction speeds. Bismuth subnitrate, like its counterparts, is involved in various chemical processes due to its unique properties, making it a subject of interest in both research and industrial applications (Bandyopadhyay et al., 2018).
Synthesis Analysis
The synthesis of Bismuth subnitrate and related materials, such as Bismuth ferrite thin films and nanomaterials, is crucial for achieving nanostructured materials with enhanced functional properties. These advancements in chemical synthesis techniques allow for the development of materials with novel and desirable characteristics not present in bulk counterparts, thereby broadening the scope of applications for Bismuth subnitrate in various domains (Zhang et al., 2016).
Molecular Structure Analysis
Antimony and bismuth compounds, including Bismuth subnitrate, demonstrate their ability to form stable supramolecular aggregates through specific interactions. These findings underscore the importance of understanding the molecular structure to exploit the full potential of Bismuth subnitrate in forming complex structures with significant applications in material science and engineering (Caracelli et al., 2013).
Chemical Reactions and Properties
The catalytic applications of Bismuth subnitrate are highlighted by its low toxicity, efficient catalytic performance, and compatibility with other catalysts for synergistic effects. These properties make Bismuth subnitrate a valuable catalyst in synthetic transformations, offering sustainable and eco-friendly solutions in organic chemistry (Ollevier, 2013).
Physical Properties Analysis
Investigations into the properties of Bismuth telluride provide insights that may be applicable to Bismuth subnitrate, particularly regarding its thermoelectric behavior. These studies offer a deeper understanding of the material's high band degeneracy, low effective mass, and thermal conductivity, which are crucial for optimizing its use in various applications (Witting et al., 2019).
Chemical Properties Analysis
The environmental applications of Bismuth subnitrate are exemplified by its use in removing ionic contaminants from aqueous solutions. This underscores the compound's importance not only in industrial processes but also in addressing environmental challenges, particularly in water treatment and purification technologies (Ranjan et al., 2019).
科学的研究の応用
Catalysis in Organic Synthesis
Bismuth subnitrate has been identified as a simple and efficient catalyst for the synthesis of methyl ketones via Markovnikov-type alkyne hydration. This process demonstrates significant advances in sustainability and practicality due to the nontoxicity and ready availability of bismuth subnitrate, eliminating the need for harmful reagents or special additives. A continuous flow protocol further enhances the applicability of this methodology, allowing for the efficient hydration of a diverse set of terminal acetylenes under mild conditions (Szécsényi, Fülöp, & Ötvös, 2021).
Antimicrobial Applications
Bismuth subnitrate demonstrates an inhibitory effect on the growth of major mastitis pathogens, suggesting its role in the prevention of intramammary infections. This effect has been observed across different bacterial strains, including Streptococcus uberis and Staphylococcus aureus, pointing towards its potential application in teat sealant formulations to safeguard against bacterial invasion during the dry period in dairy cows (Notcovich et al., 2020).
Photonic Materials
Bismuth activated photonic materials, due to their unique properties, have seen considerable research interest. These materials are crucial for applications in telecommunication, biomedicine, white light illumination, and lasers, mainly when emitting in the near-infrared spectral region. The development of bismuth-activated photonic materials showcases the element's versatility in enhancing the performance of optically active centers within various host materials (Sun, Zhou, & Qiu, 2014).
将来の方向性
特性
CAS番号 |
1304-85-4 |
|---|---|
製品名 |
Bismuth subnitrate |
分子式 |
Bi5H9N4O22 |
分子量 |
1461.99 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



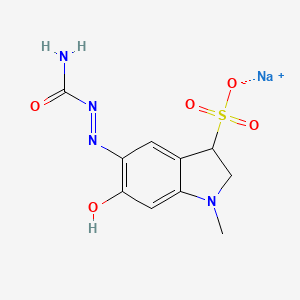
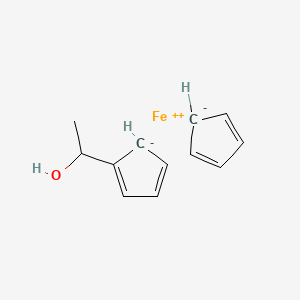
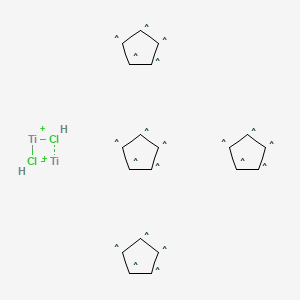
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)
